molecular formula C28H32N2O2 B5457319 1-[3-(benzyloxy)-4-methoxybenzyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine

1-[3-(benzyloxy)-4-methoxybenzyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine

Cat. No.: B5457319
M. Wt: 428.6 g/mol
InChI Key: YMCFCVMIJLQECB-MDWZMJQESA-N
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Description

1-[3-(benzyloxy)-4-methoxybenzyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is a complex organic compound that features a piperazine ring substituted with benzyloxy, methoxybenzyl, and phenylprop-2-en-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(benzyloxy)-4-methoxybenzyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the benzyloxy and methoxybenzyl intermediates: This can be achieved by reacting 4-methoxybenzyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide.

    Synthesis of the piperazine core: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane.

    Coupling reactions: The benzyloxy and methoxybenzyl intermediates are then coupled with the piperazine core using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC).

    Introduction of the phenylprop-2-en-1-yl group: This can be achieved through a Heck reaction, where the piperazine derivative is reacted with a phenylprop-2-en-1-yl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3-(benzyloxy)-4-methoxybenzyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy and benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The phenylprop-2-en-1-yl group can be reduced to form a saturated alkyl chain.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated alkyl chains.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-[3-(benzyloxy)-4-methoxybenzyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets, such as enzymes or receptors.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1-[3-(benzyloxy)-4-methoxybenzyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The benzyloxy and methoxybenzyl groups can enhance the compound’s ability to cross biological membranes, while the piperazine ring can interact with various molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxy-3-methoxybenzyl alcohol: Shares the benzyloxy and methoxybenzyl groups but lacks the piperazine ring and phenylprop-2-en-1-yl group.

    4-Benzyloxy-3-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of the piperazine ring.

    1-Phenylpiperazine: Contains the piperazine ring and phenyl group but lacks the benzyloxy and methoxybenzyl groups.

Uniqueness

1-[3-(benzyloxy)-4-methoxybenzyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the piperazine ring allows for interactions with a wide range of molecular targets, while the benzyloxy and methoxybenzyl groups enhance its solubility and membrane permeability.

Properties

IUPAC Name

1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O2/c1-31-27-15-14-26(21-28(27)32-23-25-11-6-3-7-12-25)22-30-19-17-29(18-20-30)16-8-13-24-9-4-2-5-10-24/h2-15,21H,16-20,22-23H2,1H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCFCVMIJLQECB-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC=CC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C/C=C/C3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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